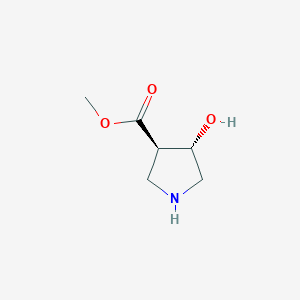

methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate

Description

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the C4 position and a methyl ester at the C3 position. Its stereochemistry (3R,4S) plays a critical role in its physicochemical properties and biological interactions. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI Key |

HBMQZGBGMKXGBN-RFZPGFLSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1O |

Canonical SMILES |

COC(=O)C1CNCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the chemoenzymatic synthesis, which employs lipase-mediated resolution protocols to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of chiral precursors and catalysts to ensure the desired stereochemistry. The process may include steps such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carboxylate group to an alcohol.

Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate serves as an intermediate in the synthesis of novel antimicrobial agents. Research has shown that derivatives of this compound exhibit potent activity against drug-resistant bacteria. One notable example is its use in the production of 10-(3-cyclopropylaminomethyl-4-fluoropyrrolidinyl)pyridobenzoxazine carboxylic acid derivatives, which have demonstrated efficacy against strains resistant to conventional treatments .

Neuraminidase Inhibitors

This compound has also been investigated for its potential as a neuraminidase inhibitor. A study identified novel α- and β-amino acid derivatives that inhibit the influenza virus neuraminidase, showcasing the compound's ability to reduce cytopathogenic effects in viral infections . The effectiveness of these inhibitors was quantified using the MTT assay, establishing a basis for further antiviral drug development.

Organic Synthesis

Chiral Synthesis

this compound is utilized in asymmetric synthesis due to its chiral nature. This property allows for the creation of various optically active compounds through stereoselective reactions. The compound can serve as a starting material for synthesizing other complex molecules, enhancing its utility in organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their differences:

Key Observations:

Substituent Effects: The hydroxyl group in the target compound distinguishes it from methyl or aryl-substituted analogs (e.g., methyl at C4 in ). Ester vs. Carboxylic Acid: Methyl esters (e.g., ) are typically more lipophilic than carboxylic acids (–10), influencing bioavailability and metabolic stability .

Stereochemical Impact :

- The (3R,4S) configuration is critical for binding specificity in enzyme inhibitors or receptor ligands. For example, (±)-(3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid () achieved 99% purity, suggesting stereochemical control during synthesis .

Biological Activity

Methyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate is a chiral compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- CAS Number : 1058132-74-3

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its unique stereochemistry contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of various enzymes, thereby blocking substrate access.

- Receptor Binding : It can modulate receptor activity, acting as either an agonist or antagonist depending on the target receptor.

These interactions are influenced by the compound's stereochemistry, which affects its binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress through enzyme inhibition.

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation by modulating cytokine production.

- Antifibrotic Properties : Recent findings indicate that it can inhibit liver fibrosis by affecting key signaling pathways involved in fibrogenesis.

In Vitro Studies

A study published in Molecules examined the antifibrotic effects of derivatives related to this compound. The results showed significant inhibition of collagen production in LX-2 cells (a human hepatic stellate cell line) when treated with the compound:

| Treatment Concentration (μmol/L) | Inhibition Rate (%) |

|---|---|

| 50 | 31.18 |

| 100 | 49.34 |

| 200 | 66.72 |

| 500 | 81.54 |

This data indicates a dose-dependent response in reducing fibrosis markers such as COL1A1 and α-SMA .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the hydroxyl and carboxyl groups significantly impact the biological activity of the compound. For instance, replacing the carboxyl group with less polar substituents has been shown to maintain or enhance activity against fibrosis .

Applications in Medicine and Industry

This compound is being investigated for various applications:

- Medicinal Chemistry : As a building block for synthesizing bioactive molecules, particularly those targeting metabolic disorders such as diabetes and dyslipidemia.

- Pharmaceutical Development : Its potential therapeutic effects are being explored for drug development against liver diseases and inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound exhibits distinct properties compared to other pyrrolidine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chiral structure; enzyme inhibition | Antioxidant, antifibrotic |

| Pyrrolidine-2-one | Different functional groups | Limited biological data |

| Prolinol | Hydroxylated derivative | Antioxidant properties |

This comparison highlights the unique attributes of this compound that make it a valuable candidate for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.